tert-Butyl 2-chloro-6-fluorobenzoate
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Overview
Description
tert-Butyl 2-chloro-6-fluorobenzoate: is an organic compound with the molecular formula C11H12ClFO2 and a molecular weight of 230.66 g/mol . It is a benzoate ester, where the benzoic acid moiety is substituted with a tert-butyl group, a chlorine atom at the 2-position, and a fluorine atom at the 6-position. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: tert-Butyl 2-chloro-6-fluorobenzoate can be synthesized through esterification reactions. One common method involves the reaction of 2-chloro-6-fluorobenzoic acid with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid . The reaction typically occurs under reflux conditions to ensure complete esterification .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can lead to large-scale production of this compound .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 2-chloro-6-fluorobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2-chloro-6-fluorobenzoic acid and tert-butyl alcohol.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF).
Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH) in aqueous solutions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products:
Nucleophilic Substitution: Substituted benzoates with various functional groups.
Hydrolysis: 2-chloro-6-fluorobenzoic acid and tert-butyl alcohol.
Reduction: 2-chloro-6-fluorobenzyl alcohol.
Scientific Research Applications
tert-Butyl 2-chloro-6-fluorobenzoate has several applications in scientific research:
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research into potential therapeutic agents may involve this compound as a starting material or intermediate.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 2-chloro-6-fluorobenzoate depends on its specific application. In chemical reactions, it acts as a substrate or intermediate, undergoing transformations through nucleophilic substitution, hydrolysis, or reduction. The molecular targets and pathways involved are determined by the nature of the reaction and the reagents used .
Comparison with Similar Compounds
- tert-Butyl 2-chloro-4-fluorobenzoate
- tert-Butyl 2-chloro-5-fluorobenzoate
- tert-Butyl 4-chloro-2-fluorobenzoate
Comparison: While these compounds share similar structures, the position of the chlorine and fluorine atoms on the benzene ring can significantly influence their reactivity and applications. tert-Butyl 2-chloro-6-fluorobenzoate is unique due to its specific substitution pattern, which can affect its chemical behavior and suitability for certain reactions .
Properties
CAS No. |
1410564-70-3 |
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Molecular Formula |
C11H12ClFO2 |
Molecular Weight |
230.66 g/mol |
IUPAC Name |
tert-butyl 2-chloro-6-fluorobenzoate |
InChI |
InChI=1S/C11H12ClFO2/c1-11(2,3)15-10(14)9-7(12)5-4-6-8(9)13/h4-6H,1-3H3 |
InChI Key |
VEYFRPPUGFCHPT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C=CC=C1Cl)F |
Origin of Product |
United States |
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